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molecular formula C11H13ClFNO B8331046 4-(3-Chloro-2-fluorophenyl)piperidin-4-ol

4-(3-Chloro-2-fluorophenyl)piperidin-4-ol

Cat. No. B8331046
M. Wt: 229.68 g/mol
InChI Key: ADAPSTOELDDENF-UHFFFAOYSA-N
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Patent
US07994196B2

Procedure details

3-Chloro-2-fluoroiodobenzene (Tokyo Chemical Industry CO., LTD., 3.1 g) was dissolved in tetrahydrofuran (20 ml) and the mixture was cooled to 0° C. An isopropylmagnesium chloride-tetrahydrofuran solution (2M, 18 ml) was added, and the mixture was stirred for 3 hr. Then, 1-(tert-butoxycarbonyl)-4-piperidone (2 g) was added and the mixture was stirred for 3 hr. After completion of the reaction, a saturated aqueous ammonium chloride solution was added, and the mixture was extracted three times with ethyl acetate. The organic layer was dried and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate (5:1-2:1)). Then, the residue was dissolved in 1,4-dioxane (30 ml) and 10% aqueous sulfuric acid (5 ml) was added thereto. The mixture was stirred with heating at 70° C. for 2 hr. After completion of the reaction, the reaction system was basified (pH=9) with a 1N aqueous sodium hydroxide solution and extracted three times with chloroform. The organic layer was dried and the solvent was evaporated under reduced pressure to give 4-(3-chloro-2-fluorophenyl)piperidin-4-ol (1.0 g, yield 44%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
isopropylmagnesium chloride tetrahydrofuran
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:9])=[C:4](I)[CH:5]=[CH:6][CH:7]=1.C([Mg]Cl)(C)C.O1CCCC1.C(OC([N:27]1[CH2:32][CH2:31][C:30](=[O:33])[CH2:29][CH2:28]1)=O)(C)(C)C.[Cl-].[NH4+].[OH-].[Na+]>O1CCCC1>[Cl:1][C:2]1[C:3]([F:9])=[C:4]([C:30]2([OH:33])[CH2:31][CH2:32][NH:27][CH2:28][CH2:29]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)I)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
isopropylmagnesium chloride tetrahydrofuran
Quantity
18 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl.O1CCCC1
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate (5:1-2:1))
DISSOLUTION
Type
DISSOLUTION
Details
Then, the residue was dissolved in 1,4-dioxane (30 ml)
ADDITION
Type
ADDITION
Details
10% aqueous sulfuric acid (5 ml) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating at 70° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted three times with chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)C1(CCNCC1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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